![molecular formula C14H18N2S2 B14639476 N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine CAS No. 52904-73-1](/img/structure/B14639476.png)
N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine: is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a cyclohexanamine group attached to the benzothiazole ring through a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine typically involves the reaction of 4-methyl-1,3-benzothiazole-2-thiol with cyclohexylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the benzothiazole ring, where electrophilic or nucleophilic reagents can replace hydrogen atoms. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride), solvents such as dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, alkylated, or acylated benzothiazole derivatives.
科学的研究の応用
Chemistry: N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Benzothiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens, as well as cancer cell lines. The presence of the cyclohexanamine group may enhance the compound’s ability to interact with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery. Its ability to modulate specific biological pathways makes it a candidate for the development of new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and coatings can impart unique properties such as enhanced durability and resistance to degradation.
作用機序
The mechanism of action of N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine involves its interaction with specific molecular targets in biological systems. The benzothiazole moiety is known to bind to various enzymes and receptors, modulating their activity. The compound may inhibit the function of key enzymes involved in microbial growth or cancer cell proliferation, leading to the observed biological effects. Additionally, the cyclohexanamine group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
- N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]benzamide
- N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]propylamine
Comparison: Compared to similar compounds, N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine exhibits unique properties due to the presence of the cyclohexanamine group. This group may enhance the compound’s solubility, stability, and ability to interact with biological targets. Additionally, the specific arrangement of atoms in the compound’s structure can influence its reactivity and overall biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
52904-73-1 |
|---|---|
分子式 |
C14H18N2S2 |
分子量 |
278.4 g/mol |
IUPAC名 |
N-[(4-methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine |
InChI |
InChI=1S/C14H18N2S2/c1-10-6-5-9-12-13(10)15-14(17-12)18-16-11-7-3-2-4-8-11/h5-6,9,11,16H,2-4,7-8H2,1H3 |
InChIキー |
YQPWWDGWYLWRDV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)SC(=N2)SNC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


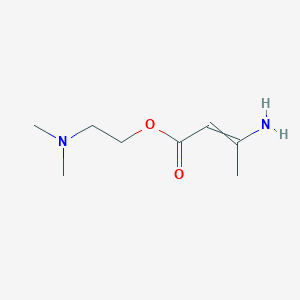

![Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]-](/img/structure/B14639435.png)

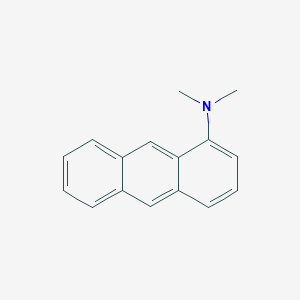
![(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene](/img/structure/B14639457.png)
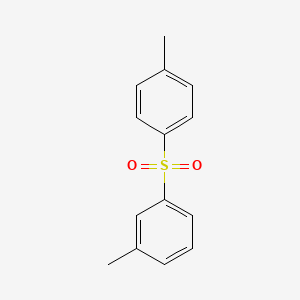
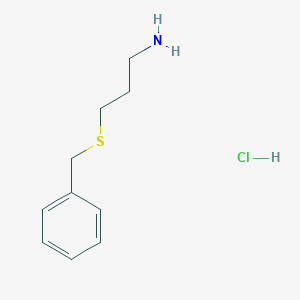
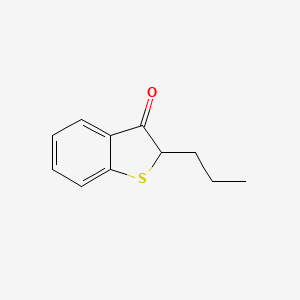
![1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-](/img/structure/B14639468.png)

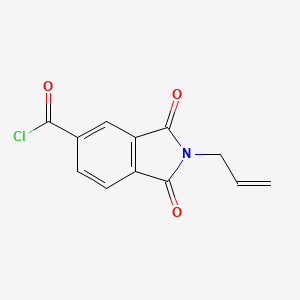
![1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine](/img/structure/B14639491.png)
![1H-Imidazo[4,5-f]quinoline, 9-chloro-7-methyl-](/img/structure/B14639496.png)
